N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide

Chemical Biology Medicinal Chemistry Agrochemical Intermediates

Researchers requiring a rigid, trans-1,4-cyclohexylene-linked chloroacetamide for cysteine-targeted covalent probes often face long custom synthesis lead times. This compound solves that bottleneck: • Ready-to-use electrophilic warhead (98% purity) for activity-based protein profiling (ABPP) of kinases and deubiquitinases at physiological pH. • Dual orthogonal reactivity-nucleophilic substitution at the 2-chloro position plus independent acylation/alkylation of the cyclohexyl amide NH-enables rapid parallel library synthesis. • Multi-gram commercial availability eliminates in-house intermediate synthesis, accelerating hit-to-lead optimization in antibacterial and agrochemical safener programs.

Molecular Formula C13H23ClN2O2
Molecular Weight 274.79 g/mol
Cat. No. B7928902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide
Molecular FormulaC13H23ClN2O2
Molecular Weight274.79 g/mol
Structural Identifiers
SMILESCC(C)N(C1CCC(CC1)NC(=O)CCl)C(=O)C
InChIInChI=1S/C13H23ClN2O2/c1-9(2)16(10(3)17)12-6-4-11(5-7-12)15-13(18)8-14/h9,11-12H,4-8H2,1-3H3,(H,15,18)
InChIKeyGHHFTVGAGJKUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline Overview


N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide (CAS 1353952-36-9) is a fully synthetic, low-molecular-weight (274.79 g/mol) chloroacetamide derivative containing a trans-1,4-disubstituted cyclohexyl core, an N-acetyl-N-isopropyl amine substituent, and a terminal 2-chloroacetamide warhead [1]. The compound possesses a computed lipophilicity (XLogP3-AA) of 1.8, a topological polar surface area of 49.4 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. Its structural architecture places it within the broader class of N,N-disubstituted chloroacetamides, a chemical space historically explored for both agrochemical (herbicide safener) and pharmaceutical (antibacterial, anticancer) applications [2].

Fully synthetic chloroacetamide derivative with a trans-1,4-cyclohexyl core
Contains 2-chloroacetamide warhead reported for cysteine-targeted covalent probe design
Procurement-ready purity grades (95–98%) from multiple suppliers
Moderate computed lipophilicity supporting cell-based permeability studies

Why Generic Substitution Is Scientifically Unsupported


Despite sharing the chloroacetamide pharmacophore with numerous agrochemical and pharmaceutical intermediates, N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide cannot be assumed interchangeable with common analogs such as 2-chloro-N-cyclohexylacetamide, 2-chloro-N-(4-(N-isopropylacetamido)cyclohexyl)acetamide, or N-(cyclohexen-1-yl)-2-chloroacetamide herbicides [1]. The unique combination of a trans-1,4-cyclohexylene spacer, a tertiary N-acetyl-N-isopropyl amide, and a chloroacetamide electrophile generates a distinct conformational profile and reactivity fingerprint that directly influence target engagement, metabolic stability, and synthetic utility [2]. Generic substitution based solely on the chloroacetamide substructure risks introducing uncharacterized differences in solubility, logP, hydrogen-bonding capacity, and electrophilic reactivity, all of which are critical for reproducible experimental outcomes in chemical biology, medicinal chemistry, or agrochemical screening campaigns.

Generic chloroacetamides (e.g., 2-chloro-N-cyclohexylacetamide) lack the trans-1,4-cyclohexylene spacer and N-acetyl-isopropyl group; conformational and reactivity profiles may not transfer directly.
Substitution may introduce uncharacterized differences in solubility, logP, and hydrogen-bonding capacity, critical for reproducible SAR studies.
Non-halogenated acetamide analogs (e.g., N-cyclohexylacetamide) show no reported covalent cysteine reactivity, limiting direct replacement in covalent probe applications.

Quantitative Procurement Evidence Versus Closest Analogs


Structural Uniqueness Versus Common Chloroacetamide Safeners

N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide is structurally distinct from the most widely encountered chloroacetamide herbicide safeners (e.g., benoxacor, dichlormid, furilazole) and the simple intermediate 2-chloro-N-cyclohexylacetamide. Specifically, it incorporates a trans-1,4-cyclohexylene core bearing both an N-acetyl-N-isopropyl amine and a 2-chloroacetamide moiety, whereas common safeners feature dichloromethyl or substituted oxazolidine rings [1]. The target compound is the only entry in PubChem with this exact connectivity (CID 66567494) as of the search date, confirming its status as a discrete chemical entity with no identical commercially available generic substitute [2].

Structural uniqueness
Class-level
TPSA +20–29 Ų, MW +113–120 g/mol vs common chloroacetamide analogs
Distinct connectivity supports SAR specificity; no identical generic substitute available
PubChem computed descriptors; class-level structural inference
Chemical Biology Medicinal Chemistry Agrochemical Intermediates

Purity and Availability: Vendor Quality Metrics

Commercial suppliers of N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide specify purities of 95% (Chemenu, catalog CM565967) and 98% (Leyan, catalog 1776232) . In contrast, the structurally closest generic alternative, 2-chloro-N-cyclohexyl-N-isopropyl-acetamide (CAS 32322-31-9), is offered at a minimum purity of 95% by AKSci (catalog 9954CJ) but lacks the trans-1,4-cyclohexylene-N-acetyl substitution that distinguishes the target compound . The 98% purity grade from Leyan provides a procurement-ready option for sensitive assays where higher purity reduces the risk of confounding biological effects from unspecified impurities.

Vendor purity
Specification review
98% (Leyan)
Higher purity may reduce impurity-driven assay artifacts
Vendor-specified; independent verification unavailable
Chemical Procurement Quality Control Research Reagents

Electrophilic Warhead Reactivity in Covalent Probe Design

The 2-chloroacetamide terminus of N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide is a well-characterized electrophilic warhead capable of selective cysteine alkylation under physiological conditions, whereas structurally analogous non-halogenated acetamides (e.g., N-cyclohexylacetamide) lack this covalent reactivity [1]. Quantitative kinetic studies on structurally related chloroacetamides report second-order rate constants (k_inact/K_I) in the range of 0.1–10 M⁻¹s⁻¹ for cysteine protease inhibition, while non-halogenated acetamides show no measurable inactivation under identical conditions [2]. The target compound is therefore functionally differentiated from simple amide analogs by its potential to act as a covalent modifier, a property essential for activity-based protein profiling and covalent inhibitor campaigns.

Covalent warhead reactivity
Class-level
Chloroacetamides: kinact/KI 0.1–10 M⁻¹s⁻¹; non-halogenated:
Chloroacetamide enables cysteine-targeting probe design
Class-level kinetics; not compound-specific data
Lipophilicity (XLogP3-AA)
Class-level
1.8
Moderate lipophilicity may support passive cell permeability
Computed; Δ+1.1–1.3 log units vs more polar amide analogs
Commercial availability
Data to verify
≥2 suppliers (1–25 g) vs 0 suppliers for defined stereoisomer
Off-the-shelf access may reduce project start-up time
Vendor catalog data; subject to change
Covalent Inhibitors Chemical Probes Activity-Based Protein Profiling

Lipophilicity and Permeability Profiling

The computed partition coefficient (XLogP3-AA) of N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide is 1.8, positioning it in a moderately lipophilic range suitable for passive membrane permeability [1]. In contrast, non-halogenated cyclohexyl amide analogs such as N-cyclohexylacetamide (XLogP3-AA ≈ 0.7) are significantly more hydrophilic, and the herbicide safener dichlormid (XLogP3-AA ≈ 0.5) is even more polar [2]. This 1.1–1.3 log unit difference corresponds to an approximately 12–20-fold higher predicted octanol-water partition coefficient for the target compound, which directly impacts its distribution in cellular assays and its extractability in synthetic workups.

Lipophilicity (XLogP3-AA)
Class-level
1.8
Moderate lipophilicity may support passive cell permeability
Computed; Δ+1.1–1.3 log units vs more polar amide analogs
ADME Prediction Drug Design Physicochemical Profiling

Synthetic Tractability and Commercial Availability

N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide is commercially available in pre-weighed quantities (1 g to 25 g) from multiple suppliers, enabling immediate SAR expansion without the need for multi-step in-house synthesis . The closest structural analog requiring independent synthesis, (1R,4R)-N-[4-(acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide (a defined stereoisomer), is not listed as a stock item by any major vendor, and its preparation would require chiral resolution or asymmetric synthesis of the trans-1,4-cyclohexanediamine precursor . The commercial availability of the racemic or relative trans mixture thus represents a procurement advantage for laboratories prioritizing rapid analog screening over stereochemical precision.

Commercial availability
Data to verify
≥2 suppliers (1–25 g) vs 0 suppliers for defined stereoisomer
Off-the-shelf access may reduce project start-up time
Vendor catalog data; subject to change
Medicinal Chemistry Parallel Synthesis Chemical Procurement

Procurement-Driven Application Scenarios


Covalent Chemical Probe Development

The 2-chloroacetamide electrophile enables irreversible, covalent modification of active-site cysteine residues in kinases, proteases, and deubiquitinases. Procurement of this compound at 98% purity (Leyan, cat. 1776232) provides a ready-to-use warhead-functionalized scaffold for activity-based protein profiling (ABPP) experiments, where the chloroacetamide group reacts selectively with hyper-reactive cysteine thiols under physiological pH (7.4) . The trans-1,4-cyclohexylene linker offers a rigid, spatially defined spacer that can orient the electrophile for optimal target engagement, a feature absent in flexible-chain chloroacetamides. This scenario is supported by the class-level reactivity evidence presented in Section 3, Evidence Item 3 [1].

Antibacterial Cyclohexyl-Amide SAR Expansion

The compound serves as a versatile intermediate for generating focused libraries of antibacterial cyclohexyl-amides targeting bacterial type IIA topoisomerases. The N-acetyl-N-isopropyl amine substituent mimics the hydrophobic motifs found in advanced leads such as compound 7 from the GSK cyclohexyl-amide program (Bioorg. Med. Chem. Lett. 2011, 21, 7483–7488) . Its commercial availability in multi-gram quantities allows rapid parallel synthesis of amide derivatives at the 2-chloro position, facilitating hit-to-lead optimization without the bottleneck of custom intermediate synthesis. This application directly leverages the structural uniqueness and procurement advantages documented in Section 3, Evidence Items 1 and 5 [1].

Agrochemical Safener Intermediate Research

Chloroacetamides are a privileged scaffold in herbicide safener chemistry. The target compound's unique combination of an acetyl-isopropyl amino group and a cyclohexyl core differentiates it from commercial safeners like benoxacor and dichlormid, potentially offering altered metabolic stability in target crops (e.g., maize, sorghum) . Procurement at 95–98% purity supports glasshouse-scale formulation studies where defined impurity profiles are required for regulatory metabolite identification. The computed logP of 1.8 suggests adequate phloem mobility for systemic protection, as inferred from the lipophilicity data in Section 3, Evidence Item 4 [1].

Bifunctional Building Block for Synthetic Methodology

The compound contains both a secondary amide (NH) and an activated alkyl chloride, enabling orthogonal derivatization. The chloroacetamide can undergo nucleophilic substitution with amines, thiols, or phenols, while the cyclohexyl amide NH can be alkylated or acylated independently. This dual reactivity, combined with the rigid cyclohexyl scaffold, makes it a valuable building block for constructing spirocyclic or macrocyclic compound libraries. The ready availability of the compound from multiple vendors (Chemenu, Leyan) reduces the time from design to synthesis, a key consideration for academic medicinal chemistry laboratories operating on limited budgets .

Application
Selection Property
Validation Focus
Covalent chemical probe development
Chloroacetamide warhead reactivity; rigid trans-1,4-cyclohexyl linker
Cysteine alkylation in ABPP assays
Antibacterial cyclohexyl-amide SAR
Structural uniqueness; commercial gram-scale availability
Parallel amide library synthesis
Agrochemical safener intermediate research
Chloroacetamide scaffold; moderate lipophilicity profile
Formulation stability and metabolite profiling
Bifunctional synthetic building block
Orthogonal reactive sites (secondary amine, alkyl chloride)
Sequential derivatization for spiro/macrocycle construction
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